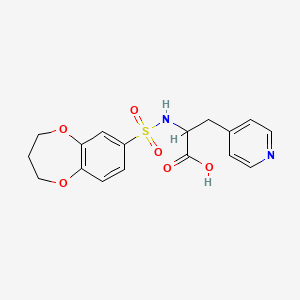![molecular formula C12H16N4O2S2 B6974002 N,N-dimethyl-6-[(3-methyl-1,2-thiazol-5-yl)methylamino]pyridine-3-sulfonamide](/img/structure/B6974002.png)
N,N-dimethyl-6-[(3-methyl-1,2-thiazol-5-yl)methylamino]pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-6-[(3-methyl-1,2-thiazol-5-yl)methylamino]pyridine-3-sulfonamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-[(3-methyl-1,2-thiazol-5-yl)methylamino]pyridine-3-sulfonamide typically involves multi-step reactions. One common method includes the formation of the thiazole ring through cyclization reactions involving sulfur and nitrogen-containing precursors. The pyridine ring is then introduced through nucleophilic substitution reactions. The final step involves the sulfonamide group formation via sulfonation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Continuous flow reactors and other advanced technologies may also be employed to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-6-[(3-methyl-1,2-thiazol-5-yl)methylamino]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-6-[(3-methyl-1,2-thiazol-5-yl)methylamino]pyridine-3-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N,N-dimethyl-6-[(3-methyl-1,2-thiazol-5-yl)methylamino]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridine rings can bind to active sites, altering the function of the target molecule. This can lead to inhibition of enzyme activity or modulation of receptor signaling pathways, ultimately affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiazole and pyridine derivatives, such as:
- 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide
- 6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides .
Uniqueness
N,N-dimethyl-6-[(3-methyl-1,2-thiazol-5-yl)methylamino]pyridine-3-sulfonamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical properties and biological activities.
Eigenschaften
IUPAC Name |
N,N-dimethyl-6-[(3-methyl-1,2-thiazol-5-yl)methylamino]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S2/c1-9-6-10(19-15-9)7-13-12-5-4-11(8-14-12)20(17,18)16(2)3/h4-6,8H,7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVENWNJHSCQZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)CNC2=NC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-[(4-Chloro-2-methylpyrazol-3-yl)methylamino]phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B6973919.png)
![[3-Ethoxy-2,2-dimethyl-1-(1,3-thiazol-4-ylmethylamino)cyclobutyl]methanol](/img/structure/B6973923.png)
![[3-ethoxy-1-(1H-imidazol-2-ylmethylamino)-2,2-dimethylcyclobutyl]methanol](/img/structure/B6973927.png)
![tert-butyl (2R)-2-[(2-chloro-5-methoxyphenyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B6973935.png)
![N-(3-oxo-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propyl)prop-2-enamide](/img/structure/B6973951.png)
![N-[1-(2-methylpyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B6973953.png)
![3-[[1-(Furan-2-yl)-2-(2-methylphenyl)ethyl]amino]propan-1-ol](/img/structure/B6973958.png)
![3-benzyl-N-(1-methylpiperidin-4-yl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B6973967.png)
![N-[3-[[2-(3-hydroxypropyl)cyclohexyl]amino]propyl]thiophene-2-carboxamide](/img/structure/B6973979.png)
![tert-butyl (2S)-2-[1-(1H-pyrazol-5-ylmethylamino)ethyl]pyrrolidine-1-carboxylate](/img/structure/B6973980.png)
![2,2-dimethyl-N-[4-[2,2,2-trifluoro-1-(3-hydroxypropylamino)ethyl]pyridin-3-yl]propanamide](/img/structure/B6973983.png)
![(2S)-2-[(3-methoxypyrazin-2-yl)methylamino]butan-1-ol](/img/structure/B6973999.png)
![N-[2-(2-hydroxyethoxy)-5-methylsulfonylphenyl]-1-(oxan-2-yl)methanesulfonamide](/img/structure/B6974007.png)

